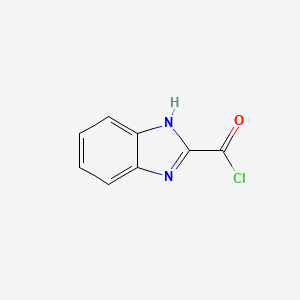

1H-benzimidazole-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJICFMKLYLHIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379950 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30183-14-3 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1H-Benzimidazole-2-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1H-benzimidazole-2-carbonyl chloride from its corresponding carboxylic acid, a crucial step in the development of various pharmaceutical compounds. This guide provides a comprehensive overview of the prevailing synthetic methods, detailed experimental protocols, and a discussion of the critical process parameters and potential challenges.

Introduction

This compound is a key intermediate in organic synthesis, serving as a reactive precursor for the introduction of the benzimidazole-2-carbonyl moiety into a wide range of molecules. This functional group is a common scaffold in medicinal chemistry, found in compounds with diverse biological activities. The conversion of the relatively stable 1H-benzimidazole-2-carboxylic acid to its highly reactive acid chloride derivative is, therefore, a fundamental transformation for drug discovery and development programs. The most common and effective methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthetic Methodologies

The primary methods for the synthesis of this compound from 1H-benzimidazole-2-carboxylic acid are chlorination reactions using thionyl chloride or oxalyl chloride. The choice of reagent can depend on the desired reaction conditions, scale, and purification strategy.

Thionyl Chloride Method

Thionyl chloride is a widely used reagent for the conversion of carboxylic acids to acid chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which can simplify purification. A base, such as pyridine, is sometimes added to neutralize the generated HCl, although this can sometimes be omitted.

Oxalyl Chloride Method

Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. It is important to note that these are general procedures and may require optimization for specific scales and equipment. All reactions should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

Protocol 1: Using Thionyl Chloride

Materials:

-

1H-Benzimidazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent such as dichloromethane or acetonitrile)

-

Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous toluene.

-

Slowly add thionyl chloride (2.0-5.0 eq) to the suspension at room temperature with stirring. A catalytic amount of DMF (e.g., 1-2 drops) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (typically around 80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. This should be done with care, ensuring the vacuum line is protected from corrosive vapors.

-

The resulting crude this compound, which may be a solid, can be used directly in the next step or purified. Purification can be challenging due to the compound's reactivity. Trituration with a non-polar solvent like hexane or recrystallization from an inert solvent may be attempted. The product is often isolated as the hydrochloride salt.

Protocol 2: Using Oxalyl Chloride

Materials:

-

1H-Benzimidazole-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Suspend 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.

-

Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

-

The crude this compound can be used without further purification. If necessary, it can be purified by trituration with a non-polar solvent.

Data Presentation

The following table summarizes typical reaction conditions for the conversion of carboxylic acids to acid chlorides, which can be adapted for the synthesis of this compound.

| Reagent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Thionyl Chloride | Toluene | DMF (cat.) | Reflux (80-110) | 2-4 | >90 (general) |

| Thionyl Chloride | Acetonitrile | DMF (cat.) | 80 | 0.5 | High (for a substituted benzimidazole)[1] |

| Oxalyl Chloride | Dichloromethane | DMF (cat.) | 0 to RT | 1-3 | >95 (general)[2] |

Note: Yields are general for the conversion of carboxylic acids to acid chlorides and may vary for the specific synthesis of this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism (Thionyl Chloride)

Caption: Simplified reaction mechanism with thionyl chloride.

Reaction Mechanism (Oxalyl Chloride with DMF Catalyst)

Caption: Catalytic cycle with oxalyl chloride and DMF.

Potential Side Reactions and Considerations

-

N-Acylation: The presence of the N-H proton on the benzimidazole ring presents a potential site for acylation by the newly formed acid chloride, leading to dimer or polymer formation. This can be minimized by using an excess of the chlorinating agent and controlling the reaction temperature.

-

Ring Chlorination: While less common under these conditions, there is a possibility of chlorination on the benzene ring of the benzimidazole nucleus, especially with prolonged reaction times or higher temperatures.

-

Hydrolysis: this compound is highly reactive and susceptible to hydrolysis. All glassware must be thoroughly dried, and anhydrous solvents and reagents must be used. Exposure to atmospheric moisture during work-up and storage should be minimized. The product is often handled as a solution in an inert solvent or used immediately in the subsequent reaction step.

-

Stability: The product may be isolated as its hydrochloride salt, which can improve its stability and ease of handling.

Conclusion

The synthesis of this compound is a critical transformation for the synthesis of many biologically active molecules. Both thionyl chloride and oxalyl chloride are effective reagents for this conversion, with the choice depending on the specific requirements of the synthesis. Careful control of reaction conditions and rigorous exclusion of moisture are paramount to achieving high yields of the desired product. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1H-benzimidazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1H-benzimidazole-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active benzimidazole derivatives.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Predicted Boiling Point | 379.6 ± 25.0 °C | [2] |

| Appearance | Solid (presumed) | Inferred |

| Solubility | Soluble in many organic solvents. | Inferred from reactivity |

Synthesis

The primary method for the synthesis of this compound involves the reaction of 1H-benzimidazole-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 1H-benzimidazole-2-carboxylic acid

This procedure is based on analogous reactions for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

1H-benzimidazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or other inert solvent like dichloromethane)

-

Dry glassware

Procedure:

-

In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-benzimidazole-2-carboxylic acid in an excess of anhydrous toluene.

-

Slowly add thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature with stirring. The addition is often done via a dropping funnel.

-

After the addition is complete, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly in the next step or purified by recrystallization from a suitable anhydrous solvent.

Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is characteristic of acyl chlorides.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and water. These reactions typically proceed via an addition-elimination mechanism.

The reaction with primary or secondary amines yields the corresponding N-substituted benzimidazole-2-carboxamides. These amides are often of interest in medicinal chemistry.

Experimental Protocol: Reaction with Aniline

This is a general procedure for the acylation of an amine with an acyl chloride.

Materials:

-

This compound

-

Aniline

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve aniline and a slight excess of the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled aniline solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution to remove excess amine and base, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Reaction with alcohols in the presence of a base affords the corresponding benzimidazole-2-carboxylate esters.

Experimental Protocol: Reaction with Methanol

This is a general procedure for the esterification of an acyl chloride.

Materials:

-

This compound

-

Methanol

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution.

-

Slowly add methanol to the reaction mixture at room temperature with stirring.

-

Stir the reaction mixture for several hours at room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, the mixture is worked up similarly to the amidation reaction, often involving washing with water and brine.

-

The organic layer is dried, and the solvent is evaporated to yield the crude ester, which can be further purified.

General reactivity with nucleophiles.

Stability and Handling

Like most acyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid upon contact with water. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.

Upon heating, benzimidazole derivatives may decompose to produce toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

Safety and Hazards

This compound is expected to be an irritant to the skin, eyes, and respiratory system, which is typical for acyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of fire, burning may produce irritant fumes.[4]

Biological Activity and Signaling Pathways

While this compound itself is primarily a reactive intermediate, the benzimidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[5] Derivatives synthesized from this carbonyl chloride have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5] There is currently no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways. Its significance lies in its utility as a building block for the synthesis of molecules that may interact with such pathways.

References

- 1. This compound | C8H5ClN2O | CID 2776280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. EP1556370B1 - Method for the synthesis of a benzimidazole compound - Google Patents [patents.google.com]

- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1H-Benzimidazole-2-Carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 1H-benzimidazole-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical agents. Due to the limited availability of direct experimental data for this specific compound, this guide presents a robust, predicted dataset based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, including 1H-benzimidazole-2-carboxylic acid, benzoyl chloride, and various 2-substituted benzimidazoles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 12.5 | br s | 1H | N-H |

| ~7.9 - 7.7 | m | 2H | Ar-H (H4/H7) |

| ~7.5 - 7.3 | m | 2H | Ar-H (H5/H6) |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 160 | C=O (carbonyl chloride) |

| ~145 - 140 | C2 |

| ~140 - 135 | C7a |

| ~135 - 130 | C3a |

| ~128 - 124 | C5/C6 |

| ~118 - 114 | C4/C7 |

Predicted in DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2800 | Broad | N-H stretch |

| ~1770 - 1740 | Strong | C=O stretch (acyl chloride) |

| ~1625 - 1600 | Medium | C=N stretch |

| ~1480 - 1440 | Medium | C=C aromatic stretch |

| ~800 - 700 | Strong | C-Cl stretch |

Predicted as KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 180/182 | High | [M]⁺ (isotopic pattern for Cl) |

| 152 | Medium | [M - CO]⁺ |

| 145 | High | [M - Cl]⁺ |

| 117 | Medium | [M - CO - HCN]⁺ |

Predicted via Electron Ionization (EI)

Experimental Protocols

This section details the synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of its corresponding carboxylic acid precursor.

Reaction: 1H-benzimidazole-2-carboxylic acid to this compound.

Reagents and Solvents:

-

1H-benzimidazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a stirred suspension of 1H-benzimidazole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane or toluene, a catalytic amount of DMF is added.

-

Thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of benzimidazole derivatives, which are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Bruker Avance (or equivalent) 400 MHz or 600 MHz spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR: Spectra are recorded at room temperature, with chemical shifts reported in parts per million (ppm) relative to TMS.

-

¹³C NMR: Spectra are recorded at room temperature, with chemical shifts reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

-

Instrument: FTIR spectrometer (e.g., Bruker Vertex 70).

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an electron ionization (EI) source (e.g., IonSpec QFT-MALDI MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed.

Workflow Diagrams

The following diagrams illustrate the key workflows described in this guide.

An In-Depth Technical Guide to 1H-Benzimidazole-2-carbonyl chloride: Synthesis, Reactivity, and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of 1H-benzimidazole-2-carbonyl chloride, a key reactive intermediate in the synthesis of a diverse range of biologically active benzimidazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical identity, synthesis, experimental protocols for its derivatization, and the therapeutic potential of the resulting compounds, with a focus on their role as tubulin polymerization inhibitors.

Compound Identification

The compound of focus is this compound, a heterocyclic building block crucial for the development of novel therapeutic agents.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 30183-14-3 | [1] |

Physicochemical Properties

Below is a summary of the computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 180.0090405 Da |

| Topological Polar Surface Area | 45.8 Ų |

| Heavy Atom Count | 12 |

Data sourced from PubChem CID 2776280.[1]

Synthesis and Experimental Protocols

This compound is a reactive acyl chloride that is typically synthesized from its corresponding carboxylic acid and used immediately in subsequent reactions.

Synthesis of this compound

The preparation of this compound involves the conversion of 1H-benzimidazole-2-carboxylic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This is a standard method for converting carboxylic acids to acyl chlorides.[2]

Experimental Protocol:

-

Starting Material: Begin with 1H-benzimidazole-2-carboxylic acid. This precursor can be synthesized by methods such as the reaction of benzimidazole with potassium carbonate and carbon dioxide under pressure.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 1H-benzimidazole-2-carboxylic acid in an excess of thionyl chloride. A co-solvent such as acetonitrile may be used.[4]

-

Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approximately 80°C for acetonitrile) and maintain for several hours until the evolution of gas ceases and the solid has dissolved.[4][5]

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude this compound is typically a solid and is often used in the next step without further purification due to its reactivity.

Synthesis of 1H-Benzimidazole-2-carboxamides

This compound is an excellent starting material for the synthesis of a wide variety of N-substituted 1H-benzimidazole-2-carboxamides.

Experimental Protocol:

-

Reaction Setup: In a suitable solvent such as dichloromethane or N,N-dimethylformamide, dissolve the desired primary or secondary amine and a base, typically triethylamine or pyridine, to act as an acid scavenger.

-

Reaction Conditions: Cool the solution in an ice bath. Add a solution of this compound in the same solvent dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of 1H-Benzimidazole-2-carboxylates

Similarly, this compound can be reacted with alcohols to form the corresponding esters.

Experimental Protocol:

-

Reaction Setup: Dissolve the desired alcohol in a suitable solvent, such as dichloromethane, along with a base like triethylamine or pyridine.

-

Reaction Conditions: Cool the solution in an ice bath and add a solution of this compound dropwise. The reaction is typically stirred at room temperature for several hours. For less reactive alcohols, heating at reflux may be necessary.[6]

-

Work-up: The work-up procedure is similar to that for the carboxamides, involving washing with water and brine, drying the organic layer, and purification of the crude product by chromatography or recrystallization.

Biological Activity and Signaling Pathways

While this compound is primarily a reactive intermediate, its derivatives, particularly the carboxamides and carbamates, have shown significant biological activity. A prominent mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[6]

Tubulin Polymerization Inhibition:

Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Benzimidazole derivatives synthesized from this compound have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[6][7][8] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its facile synthesis from 1H-benzimidazole-2-carboxylic acid and its reactivity towards a wide range of nucleophiles make it an important building block for the creation of libraries of benzimidazole derivatives. The demonstrated biological activity of these derivatives, particularly as inhibitors of tubulin polymerization, highlights the therapeutic potential of this chemical scaffold in the development of novel anticancer agents. Further exploration of the structure-activity relationships of compounds derived from this compound is a promising avenue for future drug discovery efforts.

References

- 1. This compound | C8H5ClN2O | CID 2776280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanism of 1H-Benzimidazole-2-carbonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism of 1H-benzimidazole-2-carbonyl chloride with various nucleophiles, a critical transformation in the synthesis of a wide array of biologically active compounds. Benzimidazole derivatives are a cornerstone in medicinal chemistry, and the ability to functionalize the C2 position via the carbonyl chloride intermediate is a key strategy in drug discovery and development. This document details the underlying nucleophilic acyl substitution mechanism, provides representative experimental protocols, summarizes key quantitative data, and visualizes the reaction pathways and workflows.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antiulcer, anthelmintic, and anticancer agents. The reactivity of the 2-position of the benzimidazole ring is of particular interest for the introduction of various functional groups to modulate biological activity. This compound is a highly reactive and versatile intermediate that allows for the facile introduction of a variety of substituents through reactions with nucleophiles. Understanding the mechanism and experimental parameters of these reactions is crucial for the efficient synthesis of novel benzimidazole-based drug candidates.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles proceeds via a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being an excellent leaving group, is expelled. The final product is the corresponding N-substituted carboxamide, ester, or thioester of 1H-benzimidazole.

The overall reactivity of the carbonyl chloride is enhanced by the electron-withdrawing nature of the benzimidazole ring system, making the carbonyl carbon highly susceptible to nucleophilic attack.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactions with Specific Nucleophiles

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted-1H-benzimidazole-2-carboxamides. These amides are prevalent in many biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed.

Caption: Experimental Workflow for Amidation.

Reaction with Alcohols (Esterification)

Esterification of this compound with alcohols yields the corresponding 1H-benzimidazole-2-carboxylates. This reaction is often performed in the presence of a base to scavenge the HCl produced. Alternatively, the reaction can be carried out using the alcohol as the solvent.

Caption: Experimental Workflow for Esterification.

Reaction with Thiols (Thioesterification)

The synthesis of S-alkyl or S-aryl 1H-benzimidazole-2-carbothioates can be achieved through the reaction of this compound with thiols. Similar to amidation and esterification, a base is typically employed to facilitate the reaction.

Caption: Experimental Workflow for Thioesterification.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with various nucleophiles. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of N-Aryl-1H-benzimidazole-2-carboxamides

To a stirred solution of an aromatic amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired N-aryl-1H-benzimidazole-2-carboxamide.

General Protocol for the Synthesis of Ethyl 1H-benzimidazole-2-carboxylate

1H-benzimidazole-2-carboxylic acid (1.0 mmol) is suspended in anhydrous ethanol (10 mL). Thionyl chloride (5.0 mmol) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred overnight.[1] Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent.[1]

General Protocol for the Synthesis of S-Phenyl 1H-benzimidazole-2-carbothioate

To a solution of thiophenol (1.0 mmol) and potassium carbonate (1.5 mmol) in dry acetone (15 mL), this compound (1.0 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 8-10 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is then taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield S-phenyl 1H-benzimidazole-2-carbothioate.

Quantitative Data Presentation

The following tables summarize representative data for products synthesized from this compound or closely related precursors.

Table 1: Synthesis of N-Substituted-1H-benzimidazole-2-carboxamides

| Product | Nucleophile | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| N-phenyl-1H-benzimidazole-2-carboxamide | Aniline | ~85-95 | 225-227 | ¹H NMR, ¹³C NMR, IR, MS available in literature |

| N-(4-methylphenyl)-1H-benzimidazole-2-carboxamide | p-Toluidine | ~80-90 | 230-232 | ¹H NMR, ¹³C NMR, IR, MS available in literature |

| N-(4-chlorophenyl)-1H-benzimidazole-2-carboxamide | 4-Chloroaniline | ~85-95 | 255-257 | ¹H NMR, ¹³C NMR, IR, MS available in literature |

Table 2: Synthesis of 1H-Benzimidazole-2-carboxylates

| Product | Nucleophile | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 1H-benzimidazole-2-carboxylate | Ethanol | 99[1] | 220-228[2] | ¹H-NMR, ¹³C-NMR, IR, MS available in literature[3] |

| Methyl 1H-benzimidazole-2-carboxylate | Methanol | High | >300 | ¹H NMR, ¹³C NMR, IR, MS available in literature |

Table 3: Synthesis of S-Substituted-1H-benzimidazole-2-carbothioates

| Product | Nucleophile | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| S-phenyl 1H-benzimidazole-2-carbothioate | Thiophenol | ~70-80 | 198-200 | ¹H NMR, ¹³C NMR, IR, MS expected to be consistent with structure |

| S-benzyl 1H-benzimidazole-2-carbothioate | Benzyl mercaptan | ~75-85 | 185-187 | ¹H NMR, ¹³C NMR, IR, MS expected to be consistent with structure |

Note: The data in these tables are compiled from various literature sources and representative examples. Actual yields and properties may vary depending on the specific reaction conditions and substrates used.

Conclusion

The reaction of this compound with a diverse range of nucleophiles provides a powerful and versatile method for the synthesis of functionalized benzimidazole derivatives. The underlying nucleophilic acyl substitution mechanism is well-understood and allows for predictable product formation. The experimental protocols provided herein serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development to synthesize novel compounds for biological evaluation. The continued exploration of this reactive intermediate will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

Tautomerism in 1H-benzimidazole-2-carbonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-2-carbonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and materials science, primarily for its role as a precursor in the synthesis of various bioactive compounds and functional materials. A crucial, yet often overlooked, aspect of its chemistry is the phenomenon of tautomerism. This guide provides a comprehensive examination of the tautomeric equilibrium of this compound, drawing upon established principles of benzimidazole chemistry, spectroscopic techniques, and computational analysis. While direct experimental data on the tautomerism of this specific molecule is limited in public literature, this document extrapolates from studies on closely related benzimidazole derivatives to provide a robust theoretical framework and practical experimental approaches.

Introduction to Benzimidazole Tautomerism

Benzimidazole and its derivatives are well-known to exhibit prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the imidazole ring.[1][2] This results in the existence of two distinct, yet rapidly interconverting, tautomeric forms. In the case of asymmetrically substituted benzimidazoles, these tautomers are non-equivalent and their relative populations can be influenced by a variety of factors, including the nature of the substituent, the solvent, and the temperature.[3]

The tautomeric state of a benzimidazole derivative can have a profound impact on its chemical reactivity, biological activity, and spectroscopic properties. For drug development professionals, understanding and controlling the tautomeric equilibrium is critical as different tautomers may exhibit different binding affinities to biological targets.

Tautomeric Equilibrium of this compound

For this compound, the tautomeric equilibrium involves the migration of the proton between the N1 and N3 positions of the benzimidazole ring. This gives rise to two tautomers: the 1H-tautomer and the 3H-tautomer.

Caption: Tautomeric equilibrium of this compound.

The electron-withdrawing nature of the 2-carbonyl chloride group is expected to influence the acidity of the N-H protons and thus the position of the equilibrium. It is hypothesized that the 1H-tautomer is the more stable form due to the proximity of the electron-withdrawing group to the N1 nitrogen, which would decrease its basicity. However, the precise equilibrium constant would be dependent on the solvent environment.

Experimental Protocols for Tautomerism Investigation

A definitive characterization of the tautomeric equilibrium of this compound requires a combination of spectroscopic and computational methods.

Synthesis

The synthesis of this compound is a prerequisite for its study. A common synthetic route involves the reaction of o-phenylenediamine with an appropriate dicarbonyl compound followed by chlorination.

Caption: General synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of 1H-benzimidazole-2-carboxylic acid: o-Phenylenediamine is reacted with a suitable oxalic acid derivative (e.g., oxalic acid, diethyl oxalate) under acidic conditions to yield 1H-benzimidazole-2-carboxylic acid.

-

Chlorination: The resulting carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid group into a carbonyl chloride.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism.[4]

-

¹H NMR: In a non-polar solvent or at low temperatures, where the tautomeric exchange is slow, distinct sets of signals for each tautomer may be observed. The ratio of the integrals of corresponding signals can provide a quantitative measure of the tautomer populations.[5]

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring, particularly C4/C7 and C5/C6, are sensitive to the position of the proton. In the case of slow exchange, separate signals for each tautomer will be visible.[1]

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the rate of tautomeric interconversion can be determined. At higher temperatures, the signals for the two tautomers will coalesce into a single averaged signal.[3]

Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can provide information about the tautomeric form. Different hydrogen bonding patterns in the solid state or in solution for each tautomer can lead to distinct N-H absorption bands.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[3][6]

-

Geometry Optimization and Energy Calculations: The geometries of both the 1H- and 3H-tautomers can be optimized, and their relative energies calculated to predict the more stable tautomer.

-

Transition State Search: The energy barrier for the proton transfer between the two tautomers can be calculated by locating the transition state structure.

-

NMR Chemical Shift Prediction: Theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals to specific tautomers.[4]

Quantitative Data Summary

| Parameter | Method | Typical Value/Observation | Significance |

| Tautomer Ratio (1H:3H) | ¹H NMR Integration | Solvent and temperature dependent | Determines the predominant tautomer under specific conditions. |

| ΔG° | VT-NMR / DFT | - | Thermodynamic stability difference between tautomers. |

| ΔG‡ | VT-NMR / DFT | ~13 kcal/mol[3] | Activation energy for tautomeric interconversion. |

| ¹³C Chemical Shift (C4/C7) | ¹³C NMR | Distinct signals for each tautomer in slow exchange | Confirms the presence of distinct tautomeric forms. |

| N-H Stretch | IR Spectroscopy | Shift in frequency based on tautomer | Provides information on hydrogen bonding and tautomeric state. |

Logical Relationships in Tautomerism Analysis

The investigation of tautomerism follows a logical progression, integrating experimental and computational approaches.

Caption: Logical workflow for the comprehensive analysis of tautomerism.

Conclusion and Future Directions

The tautomerism of this compound is a critical aspect of its chemistry that influences its reactivity and potential applications. Although direct experimental data is scarce, a combination of advanced spectroscopic techniques, particularly variable temperature NMR, and computational modeling can provide a thorough understanding of its tautomeric behavior. Future research should focus on conducting these detailed experimental and theoretical studies to quantify the tautomeric equilibrium and elucidate its impact on the synthetic utility of this important intermediate. Such knowledge will be invaluable for the rational design of novel pharmaceuticals and functional materials.

References

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 5. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi PCET in symmetrically substituted benzimidazoles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03782J [pubs.rsc.org]

Structural Analysis of 1H-benzimidazole-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

1H-benzimidazole-2-carbonyl chloride possesses a planar benzimidazole ring system linked to a reactive carbonyl chloride group at the 2-position. The benzimidazole core is an aromatic heterocyclic system, resulting from the fusion of a benzene ring and an imidazole ring.

Computed Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | PubChem[1] |

| Molecular Weight | 180.59 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 30183-14-3 | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(=O)Cl | PubChem[1] |

| InChI Key | SJICFMKLYLHIRN-UHFFFAOYSA-N | PubChem[1] |

A diagram of the molecular structure is presented below.

Caption: Molecular structure of this compound.

Spectroscopic Analysis (Predicted)

Direct spectroscopic data for this compound is scarce due to its high reactivity. The following tables present predicted data based on the analysis of closely related benzimidazole derivatives.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a non-protic solvent like CDCl₃ would show signals corresponding to the aromatic protons of the benzimidazole ring and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0 - 11.0 | br s | N-H |

| ~7.8 - 8.0 | m | 2H, Aromatic (H4, H7) |

| ~7.3 - 7.5 | m | 2H, Aromatic (H5, H6) |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon and the carbons of the benzimidazole ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (carbonyl chloride) |

| ~145 - 150 | C2 (imidazole ring) |

| ~135 - 145 | C8, C9 (bridgehead carbons) |

| ~120 - 130 | C4, C7 (aromatic CH) |

| ~110 - 120 | C5, C6 (aromatic CH) |

FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 - 3200 | N-H stretch |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1750 - 1720 | C=O stretch (acid chloride) |

| ~1620 - 1450 | Aromatic C=C stretch |

| ~800 - 700 | C-Cl stretch |

Mass Spectrometry (Predicted Fragmentation)

Electron impact mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns involving the loss of Cl, CO, and subsequent fragmentation of the benzimidazole ring.

| m/z | Fragment |

| 180/182 | [M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 145 | [M - Cl]⁺ |

| 117 | [M - Cl - CO]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related benzimidazole derivatives.[2] this compound is typically prepared from 1H-benzimidazole-2-carboxylic acid.

Materials:

-

1H-benzimidazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C).

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude this compound.

-

The product is highly moisture-sensitive and is typically used immediately in the next synthetic step without further purification.

The following diagram illustrates the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a highly reactive acylating agent. The carbonyl chloride moiety is susceptible to nucleophilic attack by a wide range of nucleophiles, making it a valuable precursor for the synthesis of various benzimidazole derivatives.

Common Reactions:

-

Amidation: Reaction with primary or secondary amines yields the corresponding amides.

-

Esterification: Reaction with alcohols produces esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst leads to the formation of 2-aroylbenzimidazoles.

The logical relationship of its reactivity is depicted in the diagram below.

Caption: Key reactions of this compound.

Conclusion

While direct and detailed structural and spectroscopic data for this compound remains elusive due to its high reactivity, this guide provides a robust framework for its understanding and utilization. The predicted spectroscopic data, derived from analogous compounds, offers valuable guidance for reaction monitoring and characterization of its derivatives. The provided synthesis protocol outlines a reliable method for its in-situ generation, enabling its use as a versatile intermediate in the development of new chemical entities for pharmaceutical and material science applications. Further computational studies could provide deeper insights into its electronic structure and conformational dynamics, complementing the experimental approaches outlined herein.

References

Methodological & Application

Application Note and Protocol: Acylation of Primary Amines with 1H-Benzimidazole-2-carbonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The N-substituted benzimidazole-2-carboxamide scaffold, in particular, is a privileged structure found in numerous biologically active compounds.[5][6][7] The synthesis of these molecules is of significant interest for the development of new therapeutic agents.[4][8]

This document provides a detailed protocol for the synthesis of N-substituted benzimidazole-2-carboxamides through the acylation of primary amines with 1H-benzimidazole-2-carbonyl chloride. This reaction, a nucleophilic acyl substitution, is a robust and versatile method for creating a diverse library of amide compounds for screening and drug discovery.[9][10]

Reaction Scheme:

The overall reaction involves the coupling of a primary amine with this compound in the presence of a base to yield the corresponding N-substituted benzimidazole-2-carboxamide and a hydrochloride salt.

Experimental Protocols

Part 1: Preparation of this compound

The acyl chloride is a key intermediate and is typically prepared from 1H-benzimidazole-2-carboxylic acid. Due to its reactivity, it is often synthesized and used immediately in the subsequent acylation step.

Materials and Reagents:

-

1H-benzimidazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂ or CaSO₄)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzimidazole-2-carboxylic acid (1.0 eq).

-

Add anhydrous solvent (e.g., DCM or THF) to suspend the acid.

-

Slowly add thionyl chloride (approx. 2-3 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (typically around 40-70°C depending on the solvent) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically a solid and should be used immediately in the next step without further purification.

Part 2: General Protocol for Acylation of Primary Amines

This protocol describes the general procedure for coupling the freshly prepared acyl chloride with a primary amine.

Materials and Reagents:

-

Crude this compound (from Part 1)

-

Primary amine (aliphatic or aromatic)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolve the primary amine (1.0 eq) and a tertiary amine base (1.1-1.5 eq) in an anhydrous solvent in a round-bottom flask at 0 °C under an inert atmosphere.[11]

-

Dissolve the crude this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by silica gel column chromatography to yield the pure N-substituted benzimidazole-2-carboxamide.

Data Presentation

The following table summarizes representative results for the acylation of various primary amines with this compound, demonstrating the versatility of the protocol.

| Entry | Primary Amine | Product | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-1H-benzimidazole-2-carboxamide | DCM | 4 | 92 |

| 2 | Benzylamine | N-benzyl-1H-benzimidazole-2-carboxamide | THF | 3 | 95 |

| 3 | Cyclohexylamine | N-cyclohexyl-1H-benzimidazole-2-carboxamide | DCM | 6 | 88 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-1H-benzimidazole-2-carboxamide | THF | 4 | 90 |

| 5 | n-Butylamine | N-butyl-1H-benzimidazole-2-carboxamide | Acetonitrile | 5 | 85 |

Yields are isolated yields after purification and are representative of typical outcomes for this type of reaction.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Caption: Chemical synthesis pathway for N-substituted benzimidazole-2-carboxamides.

References

- 1. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tsijournals.com [tsijournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pure.hud.ac.uk [pure.hud.ac.uk]

Application Notes: Synthesis and Utility of N-aryl-1H-benzimidazole-2-carboxamides

Introduction

N-aryl-1H-benzimidazole-2-carboxamides and their structural isomers, N-(1H-benzimidazol-2-yl)benzamides, represent a privileged class of heterocyclic compounds in medicinal chemistry and drug discovery. The benzimidazole scaffold is a structural isostere of natural purines and indoles, allowing its derivatives to interact with a wide range of biological targets with high affinity.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anthelmintic properties.[2][3]

Several benzimidazole-based drugs are already on the market, highlighting the clinical significance of this core structure.[2][4] The N-aryl carboxamide moiety provides a crucial handle for modulating the compound's physicochemical properties and biological activity through various substitutions on the aryl ring. For instance, specific derivatives have been identified as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 1 (CK1δ/ε), leading to cell cycle arrest and apoptosis.[1][5] The development of efficient and versatile synthetic protocols is therefore critical for exploring the structure-activity relationships (SAR) and advancing new therapeutic agents from this chemical class.

Relevant Biological Pathways

Many N-aryl-1H-benzimidazole-2-carboxamide derivatives exert their anticancer effects by inhibiting protein kinases, such as EGFR, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can halt uncontrolled cell division, a hallmark of cancer.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Synthetic Protocols

The synthesis of N-aryl-1H-benzimidazole-2-carboxamides and their isomers typically involves the formation of an amide bond between a benzimidazole core and an aryl moiety. The most common and efficient strategies involve peptide coupling agents or the use of activated carboxylic acid derivatives.

Protocol 1: Amide Coupling via HBTU Activation

This protocol describes the synthesis of N-(1H-benzimidazol-2-yl)benzamides through the coupling of a substituted 2-aminobenzimidazole with a carboxylic acid using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent. This method is widely used due to its high efficiency and mild reaction conditions.[5]

Caption: Workflow for HBTU-mediated amide coupling synthesis.

Materials and Equipment:

-

Substituted 2-aminobenzimidazole (1.0 equiv)

-

Substituted benzoic acid (1.0 equiv)

-

HBTU (1.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Experimental Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add DIPEA (3.0 equiv) and cool the mixture to 0°C in an ice bath.

-

Add HBTU (1.05 equiv) portion-wise to the cooled solution. Stir the reaction mixture at this temperature for 15-25 minutes to pre-activate the carboxylic acid.[5]

-

Add the 2-aminobenzimidazole derivative (1.0 equiv) portion-wise to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 16-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with a saturated aqueous NaHCO₃ solution and a 5% aqueous citric acid solution.[5]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-(1H-benzimidazol-2-yl)benzamide.

Protocol 2: One-Pot Synthesis from o-Phenylenediamine

An efficient one-pot, two-step synthesis can be employed to generate benzimidazoles directly from carboxylic acids and o-phenylenediamines, which can then be functionalized. A notable method uses HBTU not only for the initial amide formation but also to promote the subsequent dehydrative cyclization, avoiding the need for harsh acidic conditions.[4]

Caption: Workflow for one-pot, two-step benzimidazole synthesis.

Materials and Equipment:

-

Substituted o-phenylenediamine (1.0 equiv)

-

Carboxylic acid (e.g., indole-2-carboxylic acid) (1.0 equiv)

-

HBTU (2.1 equiv total)

-

DIPEA (2.0 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Standard reaction and purification equipment under a nitrogen atmosphere

Experimental Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous acetonitrile.

-

Add DIPEA (2.0 equiv) and HBTU (1.1 equiv) and stir the mixture at room temperature for 5 minutes.

-

Add the o-phenylenediamine (1.0 equiv) to the mixture and stir at room temperature. Monitor the formation of the intermediate amide by TLC.

-

Once the amide formation is complete, add a second portion of HBTU (1.0 equiv) to the reaction mixture.

-

Heat the mixture to reflux and stir until the cyclization is complete (as monitored by TLC). This step typically yields the desired benzimidazole.[4]

-

Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the pure 2-substituted benzimidazole, which can then be further functionalized to the target carboxamide in subsequent steps.

Data Summary

The following table summarizes representative yields for the synthesis of various substituted benzimidazoles and their carboxamide derivatives using the protocols described.

| Precursor 1 | Precursor 2 | Method/Coupling Agent | Product | Yield (%) | Reference |

| 2-Aminobenzimidazole | Benzoic acid | Toluene, Et₃N | N-(1H-benzimidazol-2-yl)benzamide | 84% | [6] |

| 2-Amino-6-cyano-1-methylbenzimidazole | Varies | Varies | N-(6-cyano-1-methyl-1H-benzimidazol-2-yl)carboxamides | 48% (precursor) | [6] |

| 2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid | 1H-benzo[d]imidazol-2-amine | HBTU, DIPEA | N-(1H-Benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide | - | [5] |

| o-Phenylenediamine | Boc-valine | HBTU (One-Pot) | Boc-valine benzimidazole | 94% | [4] |

| 4,5-dichloro-o-phenylenediamine | Indole-2-carboxylic acid | HBTU (One-Pot) | 2-(1H-indol-2-yl)-5,6-dichloro-1H-benzo[d]imidazole | 90% | [4] |

| 4-nitro-o-phenylenediamine | Indole-2-carboxylic acid | HBTU (One-Pot) | 2-(1H-indol-2-yl)-5-nitro-1H-benzo[d]imidazole | 85% | [4] |

| o-Phenylenediamine | Benzaldehyde | Microwave (Solvent-free) | 2-phenyl-1H-benzimidazole | 95% | [7] |

References

- 1. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilizing 1H-Benzimidazole-2-carbonyl Chloride in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors using 1H-benzimidazole-2-carbonyl chloride as a key building block. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1][2] The use of the reactive this compound allows for the straightforward introduction of diverse functionalities at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.

Introduction to Benzimidazole-Based Kinase Inhibitors

The benzimidazole core is structurally similar to purine, a key component of ATP, which allows benzimidazole derivatives to act as competitive inhibitors of kinases.[3][4] These compounds have shown inhibitory activity against a wide range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, tyrosine kinases, and Casein Kinase 1 (CK1), making them attractive candidates for the development of therapeutics for cancer and other proliferative disorders.[4][5][6][7] The synthesis of N-substituted benzimidazole-2-carboxamides from this compound is a versatile method for creating libraries of potential kinase inhibitors.

General Synthetic Workflow

The general approach for synthesizing benzimidazole-2-carboxamide kinase inhibitors involves the acylation of a primary or secondary amine with this compound. This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Experimental Protocols

The following protocols are representative examples for the synthesis of N-substituted-1H-benzimidazole-2-carboxamides. While direct protocols for this compound are not abundant in the provided literature, analogous procedures using coupling agents with 1H-benzimidazole-2-carboxylic acid or reactions with other acyl chlorides provide a strong basis for this methodology.

Protocol 3.1: General Procedure for the Synthesis of N-Aryl/Alkyl-1H-benzimidazole-2-carboxamides

This protocol is adapted from established methods for amide bond formation involving benzimidazole moieties.[1][6][8]

Materials:

-

This compound

-

Substituted primary or secondary amine (e.g., aniline, benzylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the desired amine (1.0 eq) in anhydrous DCM at 0 °C, add the base (1.2 eq).

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted-1H-benzimidazole-2-carboxamide.

Protocol 3.2: Synthesis of a Specific Kinase Inhibitor Scaffold (Analogous to CK1δ Inhibitors)

This protocol is a hypothetical adaptation for using the carbonyl chloride, based on the synthesis of potent CK1δ inhibitors which involves the coupling of a carboxylic acid to an amine.[1][6]

Target Scaffold: N-(thiazol-2-yl)-1H-benzo[d]imidazole-2-carboxamide

Materials:

-

This compound

-

2-Aminothiazole

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Dissolve 2-aminothiazole (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and cool to 0 °C.

-

Add this compound (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(thiazol-2-yl)-1H-benzo[d]imidazole-2-carboxamide.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various benzimidazole derivatives against different kinases, as reported in the literature. This data highlights the potential of the benzimidazole scaffold in designing potent kinase inhibitors.

| Compound ID/Class | Target Kinase | IC50 (µM) | Reference |

| CK1δ/ε Inhibitors | |||

| Compound 5 (thiazole derivative) | CK1δ | 0.040 | [1] |

| CK1ε | 0.199 | [1] | |

| Compound 6 (thiazole derivative) | CK1δ | 0.042 | [1] |

| CK1ε | 0.0326 | [1] | |

| Tyrosine Kinase Inhibitors | |||

| Compound 2g (aminomethylbenzimidazole) | T47D (cell line) | Higher cytotoxicity than gefitinib | [3][8] |

| Compound 4g (aminomethylbenzimidazole) | T47D (cell line) | Higher cytotoxicity than gefitinib | [3][8] |

| Multi-Kinase Inhibitors | |||

| 2-Aryl Benzimidazole (5a) | HepG-2 (cell line) | ~2 | |

| 2-Aryl Benzimidazole (5e) | HepG-2 (cell line) | ~2 |

Signaling Pathway Visualization

Many kinase inhibitors derived from the benzimidazole scaffold target pathways crucial for cell cycle progression and proliferation. The diagram below illustrates a simplified representation of the cell cycle regulation pathway, highlighting the role of Cyclin-Dependent Kinases (CDKs), which are common targets for benzimidazole-based inhibitors.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of diverse libraries of N-substituted-1H-benzimidazole-2-carboxamides. These compounds have demonstrated significant potential as inhibitors of various kinases, playing a crucial role in the development of targeted therapies. The protocols and data presented here serve as a guide for researchers in the design and synthesis of novel benzimidazole-based kinase inhibitors.

References

- 1. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. Benzimidazole derivatives as Kinase Inhibitors - Patent US-9388192-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives and related compounds as inhibitors of protein kinases for the treatment of cancer - Patent 2336122 [data.epo.org]

- 8. chemrevlett.com [chemrevlett.com]

Synthesis of Benzimidazole-2-carboxamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the step-by-step synthesis of benzimidazole-2-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Introduction

Benzimidazole is a privileged heterocyclic scaffold in drug discovery, with numerous derivatives approved for clinical use. The benzimidazole-2-carboxamide moiety, in particular, has been identified as a key pharmacophore in the development of potent inhibitors of various biological targets, such as Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer therapy.[2][3][4] This protocol outlines a general and robust synthetic route to access these valuable compounds.

General Synthetic Strategy

The synthesis of benzimidazole-2-carboxamide derivatives is typically achieved in a two-step process. The first step involves the construction of the benzimidazole ring system to form a key intermediate, benzimidazole-2-carboxylic acid. The second step is the coupling of this intermediate with a variety of amines to yield the desired carboxamide derivatives.

Caption: General two-step synthesis workflow for benzimidazole-2-carboxamide derivatives.

Experimental Protocols

Step 1: Synthesis of Benzimidazole-2-carboxylic Acid

This protocol describes the synthesis of the key intermediate, benzimidazole-2-carboxylic acid, from o-phenylenediamine and oxalic acid. This method is a modification of the well-established Phillips condensation.[5]

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4 M Hydrochloric acid

-

Activated charcoal

-

Sodium hydroxide (10% aqueous solution)

-

Ethanol

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Beakers

-

pH paper

Procedure:

-

In a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol) and oxalic acid dihydrate (0.1 mol).

-

To this mixture, add 50 mL of 4 M hydrochloric acid.

-

Heat the mixture under reflux for 4 hours with constant stirring.

-

After reflux, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the crude product using a Büchner funnel and wash with cold distilled water.

-

To purify, suspend the crude product in 100 mL of water and heat to boiling.

-

Add activated charcoal (approximately 1 g) and continue to boil for 10 minutes.

-